Cas no 114969-63-0 (5-methylpyrimidine-4-carbonitrile)

5-methylpyrimidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarbonitrile,5-methyl-
- 4-Pyrimidine carbonitrile,5-methyl-(9CI)
- 5-Methyl-4-pyrimidinecarbonitrile
- 5-methylpyrimidine-4-carbonitrile
-
- Inchi: InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3
- InChI Key: SXYJWIDDRHKVCY-UHFFFAOYSA-N
- SMILES: N#CC1=NC=NC=C1C
Computed Properties
- Exact Mass: 119.04845
Experimental Properties
- Density: 1.16
- Boiling Point: 254 ºC
- Flash Point: 98 ºC
- PSA: 49.57
5-methylpyrimidine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-500MG |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 500MG |
¥ 3,682.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-5G |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 5g |
¥ 16,572.00 | 2023-04-05 | |
TRC | M324063-100mg |
5-Methylpyrimidine-4-carbonitrile |
114969-63-0 | 100mg |
$ 365.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-5 G |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 5g |
¥ 16,572.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-100 MG |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 100MG |
¥ 1,386.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-1 G |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 1g |
¥ 5,524.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-100 MG |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 100MG |
¥ 2,204.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-250 MG |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 250MG |
¥ 3,313.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21197-1 G |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 1g |
¥ 5,524.00 | 2021-05-07 | |
Enamine | EN300-102246-10g |
5-methylpyrimidine-4-carbonitrile |
114969-63-0 | 95% | 10g |
$4852.0 | 2023-10-28 |
5-methylpyrimidine-4-carbonitrile Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on 5-methylpyrimidine-4-carbonitrile
Introduction to 5-Methylpyrimidine-4-Carbonitrile (CAS No. 114969-63-0)
5-Methylpyrimidine-4-carbonitrile (CAS No. 114969-63-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrimidines, which are essential building blocks in the synthesis of numerous bioactive molecules. The unique structure of 5-methylpyrimidine-4-carbonitrile makes it an attractive candidate for the development of novel therapeutic agents and functional materials.
The chemical structure of 5-methylpyrimidine-4-carbonitrile consists of a pyrimidine ring with a methyl group at the 5-position and a cyano group at the 4-position. This arrangement confers specific electronic and steric properties that are crucial for its reactivity and biological activity. The cyano group, in particular, is known for its ability to participate in various chemical reactions, such as nucleophilic additions and metal coordination, making it a valuable functional group in synthetic chemistry.
In the pharmaceutical industry, 5-methylpyrimidine-4-carbonitrile has been explored as a lead compound for the development of new drugs targeting various diseases. Recent studies have shown that derivatives of this compound exhibit potent antiviral, antibacterial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 5-methylpyrimidine-4-carbonitrile demonstrated significant antiviral activity against influenza viruses. Another study in the European Journal of Medicinal Chemistry highlighted the potential of these derivatives as inhibitors of bacterial DNA gyrase, a key enzyme involved in bacterial replication.
The anticancer properties of 5-methylpyrimidine-4-carbonitrile derivatives have also been extensively investigated. Research conducted at the National Cancer Institute found that these compounds can selectively inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, some derivatives have shown promising results in inhibiting the activity of kinases such as PI3K and AKT, which are frequently dysregulated in various types of cancer.
Beyond its pharmaceutical applications, 5-methylpyrimidine-4-carbonitrile has also found use in agrochemicals. The compound's ability to modulate plant growth and development has led to its evaluation as a potential plant growth regulator. Studies have shown that certain derivatives can enhance crop yield and improve resistance to environmental stresses such as drought and salinity. This makes 5-methylpyrimidine-4-carbonitrile an attractive candidate for developing sustainable agricultural practices.
In materials science, the unique electronic properties of 5-methylpyrimidine-4-carbonitrile have been exploited for the synthesis of functional materials with applications in electronics and energy storage. For example, researchers at the University of California have developed conductive polymers incorporating this compound as a monomer unit. These polymers exhibit excellent electrical conductivity and stability, making them suitable for use in organic electronic devices such as transistors and solar cells.
The synthesis of 5-methylpyrimidine-4-carbonitrile can be achieved through various routes, depending on the desired purity and scale. One common method involves the condensation of 2-amino-4-cyanopyrimidine with formaldehyde followed by methylation with methyl iodide or dimethyl sulfate. This approach provides high yields and good purity, making it suitable for both laboratory-scale synthesis and industrial production.
To ensure the safety and efficacy of products containing 5-methylpyrimidine-4-carbonitrile, rigorous testing is essential. Preclinical studies typically involve evaluating the compound's toxicity, pharmacokinetics, and metabolic stability using cell-based assays and animal models. Clinical trials are then conducted to assess the safety and efficacy in human subjects. Recent clinical trials have shown promising results for several derivatives of this compound, paving the way for their potential approval as new therapeutic agents.
In conclusion, 5-methylpyrimidine-4-carbonitrile (CAS No. 114969-63-0) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for developing novel drugs, agrochemicals, and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its significance in modern chemistry and biology.
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